[1-(Oxan-4-yl)azetidin-2-yl]methanol
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Overview
Description
[1-(Oxan-4-yl)azetidin-2-yl]methanol is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . This compound is characterized by the presence of an oxane ring and an azetidine ring, which are connected through a methanol group. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Oxan-4-yl)azetidin-2-yl]methanol typically involves the reaction of oxane derivatives with azetidine intermediates under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and solvents to facilitate the reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[1-(Oxan-4-yl)azetidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
[1-(Oxan-4-yl)azetidin-2-yl]methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [1-(Oxan-4-yl)azetidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[1-(Oxan-4-yl)azetidin-2-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[1-(Oxan-4-yl)azetidin-2-yl]propane: Contains a propane group, offering different chemical properties.
[1-(Oxan-4-yl)azetidin-2-yl]butane: Features a butane group, which can affect its reactivity and applications.
Uniqueness
[1-(Oxan-4-yl)azetidin-2-yl]methanol is unique due to its specific combination of oxane and azetidine rings connected through a methanol group. This structure provides distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
[1-(Oxan-4-yl)azetidin-2-yl]methanol is a synthetic compound that has garnered attention for its potential biological activities. This article aims to detail its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H15NO2, with a molecular weight of approximately 157.21 g/mol. The compound features an oxan ring and an azetidine structure, which may contribute to its biological activity by interacting with various biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study screening various azetidin derivatives demonstrated potent activity against a range of pathogens, including Staphylococcus aureus and Candida albicans . The structure-activity relationship (SAR) analysis suggested that modifications in the azetidine ring could enhance antimicrobial efficacy .
Microbe | Activity | Reference |
---|---|---|
Staphylococcus aureus | Potent antimicrobial | |
Bacillus anthracis | Significant activity | |
Candida albicans | Effective against |
Anticancer Properties
The compound's potential as an anticancer agent is being explored in various studies. Preliminary findings suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways remain under investigation, but initial data indicate modulation of key signaling pathways associated with cancer progression .
The biological activity of this compound is hypothesized to stem from its ability to bind to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to altered metabolic processes within cells, contributing to both antimicrobial and anticancer effects. The oxan and azetidine rings provide structural rigidity that may enhance binding affinity to target proteins.
Case Studies
- Antimicrobial Screening : In a controlled study, a series of azetidin derivatives were synthesized and screened for antimicrobial activity. Results showed that compounds with modifications similar to this compound exhibited enhanced activity against Gram-positive bacteria and fungi, suggesting a viable path for further development in antibiotic therapies .
- Anticancer Activity Assessment : A recent study evaluated the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells, with IC50 values indicating effective inhibition of cell growth at low concentrations. Further investigations into the apoptotic pathways activated by this compound are ongoing .
Properties
IUPAC Name |
[1-(oxan-4-yl)azetidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-7-9-1-4-10(9)8-2-5-12-6-3-8/h8-9,11H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDVESRMCYZTTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1CO)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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